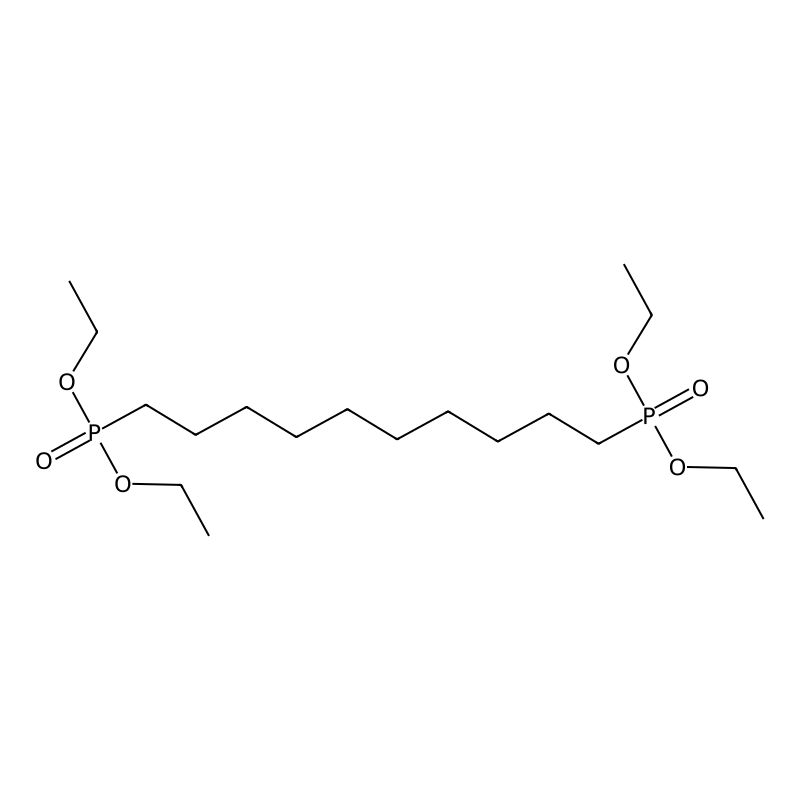

Tetraethyl decane-1,10-diylbis(phosphonate)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

PROTAC Linker

PROTACs are bifunctional molecules designed to hijack a cell's natural protein degradation machinery. They consist of three key components:

- A ligand that binds to a specific protein of interest (POI)

- A linker molecule, such as Tetraethyl decane-1,10-diylbis(phosphonate)

- An E3 ubiquitin ligase recruiter moiety

The linker plays a crucial role in connecting the POI-targeting ligand to the E3 ubiquitin ligase recruiter. E3 ubiquitin ligases are enzymes responsible for attaching a molecule called ubiquitin to proteins. Ubiquitination marks proteins for degradation by the proteasome, a cellular complex that breaks down unwanted proteins [].

Tetraethyl decane-1,10-diylbis(phosphonate) belongs to a class of linkers known as alkyl chain-based linkers. These linkers offer several advantages, including good chemical stability and rigidity, which can be important for proper PROTAC function [].

Advantages of Tetraethyl decane-1,10-diylbis(phosphonate)

Several properties make Tetraethyl decane-1,10-diylbis(phosphonate) an attractive linker for PROTAC development:

- Biocompatibility: Studies suggest that alkyl chain-based linkers, including Tetraethyl decane-1,10-diylbis(phosphonate), exhibit good biocompatibility, reducing potential side effects [].

- Tailoring Properties: The linker's length and flexibility can be adjusted to optimize the distance and orientation between the POI and E3 ligase, potentially improving PROTAC efficacy [].

- Non-cleavable: Tetraethyl decane-1,10-diylbis(phosphonate) is classified as a non-cleavable linker. This means it remains intact throughout the PROTAC-mediated degradation process, potentially leading to sustained target protein depletion [].

Tetraethyl decane-1,10-diylbis(phosphonate) is a phosphonate compound characterized by its unique structure, which includes an alkyl chain and two phosphonate groups. Its molecular formula is C₁₈H₄₀O₆P₂, with a molecular weight of approximately 414.45 g/mol. The compound serves primarily as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed to selectively degrade specific proteins within cells. The presence of the decane chain enhances its lipophilicity, facilitating cellular uptake and interaction with biological targets .

Tetraethyl decane-1,10-diylbis(phosphonate) doesn't have a direct mechanism of action itself. It functions as a linker molecule in PROTACs. PROTACs work by:

- Binding to the target protein with one ligand (protein ligand 1) [].

- Bringing the target protein in close proximity to an E3 ubiquitin ligase enzyme through the linker (Tetraethyl decane-1,10-diylbis(phosphonate)) [].

- The E3 ligase then tags the target protein with ubiquitin, marking it for degradation by the proteasome [].

- Wear appropriate personal protective equipment (PPE) like gloves and goggles when handling.

- Ensure proper ventilation when working with the compound.

- Dispose of waste according to recommended procedures.

- Nucleophilic substitution reactions: The phosphonate groups can undergo nucleophilic attack, allowing for the introduction of different functional groups.

- Hydrolysis: In aqueous environments, the phosphonate esters can hydrolyze to release ethanol and form the corresponding phosphonic acid.

- Condensation reactions: The compound can react with amines or alcohols to form amides or esters, respectively, which is useful in synthesizing more complex molecules.

These reactions are crucial for modifying the compound for specific applications in drug development and biochemical research .

The synthesis of tetraethyl decane-1,10-diylbis(phosphonate) typically involves the following steps:

- Formation of the Phosphonate Linker:

- Reacting diethyl phosphite with a suitable alkyl diol (in this case, decane-1,10-diol) under acidic conditions to create the phosphonate ester.

- Purification:

- The crude product is purified using techniques such as distillation or chromatography to isolate tetraethyl decane-1,10-diylbis(phosphonate) in high purity.

- Characterization:

Tetraethyl decane-1,10-diylbis(phosphonate) finds its primary application in:

- Synthesis of PROTACs: As a linker that connects targeting ligands to E3 ligases for targeted protein degradation.

- Biochemical Research: Utilized in studies that explore protein interactions and degradation pathways.

- Drug Development: Potential use in creating novel therapeutics aimed at diseases where protein dysregulation is a factor .

Interaction studies involving tetraethyl decane-1,10-diylbis(phosphonate) typically focus on its role within PROTACs. These studies assess how effectively the compound facilitates the binding of E3 ligases to target proteins. Key parameters include:

- Binding Affinity: Evaluating how well the PROTACs bind to their targets.

- Degradation Efficiency: Measuring the rate at which target proteins are degraded in cellular assays.

Such studies are essential for optimizing PROTAC design and enhancing their therapeutic potential .

Several compounds share structural similarities with tetraethyl decane-1,10-diylbis(phosphonate), particularly those utilized as linkers in PROTAC synthesis. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Tetraethyl ethylene glycol bis(phosphonate) | Ethylene glycol-based | Shorter linker length; more hydrophilic |

| Tetraethyl hexane-1,6-diylbis(phosphonate) | Hexane-based | Shorter alkyl chain; different degradation profiles |

| Tetraethyl dodecane-1,12-diylbis(phosphonate) | Dodecane-based | Longer alkyl chain; altered lipophilicity |

Uniqueness of Tetraethyl Decane-1,10-Diylbis(phosphonate):

Organophosphorus chemistry traces its origins to the early 19th century, with foundational work by Jean Louis Lassaigne, who synthesized triethyl phosphate (TEP) in 1820. However, Franz Anton Voegeli’s 1848 synthesis of TEP marked a pivotal advancement, establishing methods for phosphoric acid esterification. The mid-19th century saw Philippe de Clermont and Wladimir Moschnin synthesize tetraethyl pyrophosphate (TEPP), the first organophosphate cholinesterase inhibitor, though its toxicity remained unrecognized until the 1930s.

Bisphosphonates emerged later, with decane-1,10-diyl derivatives gaining attention in the 20th century for their structural stability. Tetraethyl decane-1,10-diylbis(phosphonate) (CAS 5943-62-4) exemplifies this class, synthesized via alkylene-bridged phosphonate esterification. Its development reflects broader trends in organophosphorus chemistry, transitioning from pesticide research to advanced biomedical and material science applications.

Chemical Classification and Nomenclature of Bisphosphonates

Tetraethyl decane-1,10-diylbis(phosphonate) belongs to the bisphosphonate family, characterized by two phosphonate groups linked by a hydrocarbon chain. Key features include:

| Property | Description |

|---|---|

| IUPAC Name | 1,10-Bis(diethoxyphosphoryl)decane |

| Molecular Formula | C₁₈H₄₀O₆P₂ |

| Structural Formula | CH₂CH₂O-P(=O)(OCH₂CH₃)-[CH₂]₁₀-P(=O)(OCH₂CH₃)-OCH₂CH₃ |

| Key Functional Groups | Two diethyl phosphonate groups, decamethylene spacer |

Bisphosphonates differ from monophosphonates in their dual phosphoryl motifs, enabling chelation with metal ions and structural rigidity. The decane spacer confers flexibility while maintaining thermal stability, making the compound suitable for polymer synthesis and coordination chemistry.

Significance of Tetraethyl Decane-1,10-Diylbis(Phosphonate) in Synthetic Chemistry

This compound is a cornerstone in synthesizing advanced materials due to its bifunctional reactivity. Key synthetic routes include:

- Etherification of 1,10-Decanediol: Reacting 1,10-decanediol with diethyl phosphite under acidic conditions yields the bisphosphonate ester.

- Michaelis-Arbuzov Reaction: Alkyl halides react with triethyl phosphite, forming phosphonate esters.

Applications in Synthesis:

- Protac Linkers: The decane spacer’s length (∼14 Å) optimizes ternary complex formation in proteolysis-targeting chimeras (PROTACs).

- Metal-Organic Frameworks (MOFs): Serves as a ligand for Fe(III) and Mn(II) complexes, enhancing catalytic activity in oxidation reactions.

- Polymer Chemistry: Acts as a crosslinker in flame-retardant polymers due to phosphorus’s char-forming properties.

Current Research Landscape and Applications

Recent studies highlight its versatility:

Table 1: Research Applications of Tetraethyl Decane-1,10-Diylbis(Phosphonate)

Emerging Trends:

Tetraethyl decane-1,10-diylbis(phosphonate) possesses a molecular formula of C₁₈H₄₀O₆P₂, indicating a complex organophosphorus compound with distinctive structural characteristics [1] [2]. The compound features a molecular weight of 414.5 g/mol, reflecting its substantial size and the presence of multiple functional groups [1] [3] [2] [4]. The molecular structure comprises 18 carbon atoms, 40 hydrogen atoms, 6 oxygen atoms, and 2 phosphorus atoms, totaling 66 atoms in the complete molecular framework [1] [2].

The compound exhibits a symmetrical architecture with two phosphonate functional groups positioned at the terminal ends of a linear decane chain [1] [2]. This arrangement creates a bifunctional molecule where each phosphonate group contains a tetracoordinated phosphorus center bonded to one oxygen atom through a double bond and to two ethoxy groups through single bonds [1] [2] [5]. The structural symmetry contributes to the compound's utility as a linker molecule in proteolysis targeting chimeras applications [4] [7].

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₄₀O₆P₂ |

| Molecular Weight (g/mol) | 414.5 |

| Carbon Atoms | 18 |

| Hydrogen Atoms | 40 |

| Oxygen Atoms | 6 |

| Phosphorus Atoms | 2 |

| Total Atoms | 66 |

Chemical Identifiers and Registry Information

CAS Number and Related Database Entries

The compound is registered under CAS number 5943-62-4, which serves as its unique chemical registry identifier in various chemical databases [1] [3] [2] [4] [8]. This registration number enables consistent identification across different chemical information systems and commercial suppliers. The compound is cataloged in PubChem under the identifier CID 23420078, providing access to comprehensive structural and property data [1] [2]. Additional database entries include the MDL number MFCD00015132, which facilitates cross-referencing in molecular design and synthesis applications [2] [8].

The compound appears in various commercial chemical databases and supplier catalogs, indicating its availability for research and industrial applications [9] [10] [2] [4] [7]. These database entries typically include purity specifications, storage conditions, and safety information relevant to handling and utilization of the compound [10] [2] [4].

IUPAC Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry systematic name for this compound is 1,10-bis(diethoxyphosphoryl)decane [2]. This nomenclature precisely describes the molecular structure by indicating the positions of the phosphonate groups at carbons 1 and 10 of the decane chain, with each phosphorus center bearing two ethoxy substituents [2].

Several synonyms exist for this compound in chemical literature and commercial databases. The most commonly used alternative name is tetraethyl decamethylenediphosphonate [1] [3]. Other recognized synonyms include decane-1,10-diylbis(phosphonic acid) tetraethyl ester and bis(diethoxyphosphoryl)decane [1] [3]. These various naming conventions reflect different approaches to describing the same molecular structure, emphasizing either the ester nature of the compound or its diphosphonate character [1] [3].

| Name Type | Name |

|---|---|

| IUPAC Name | 1,10-bis(diethoxyphosphoryl)decane |

| Common Name | Tetraethyl decane-1,10-diylbis(phosphonate) |

| Alternative Name 1 | Tetraethyl decamethylenediphosphonate |

| Alternative Name 2 | Decane-1,10-diylbis(phosphonic acid) tetraethyl ester |

| Alternative Name 3 | Bis(diethoxyphosphoryl)decane |

InChI and SMILES Notations

The International Chemical Identifier for this compound is InChI=1S/C18H40O6P2/c1-5-21-25(19,22-6-2)17-15-13-11-9-10-12-14-16-18-26(20,23-7-3)24-8-4/h5-18H2,1-4H3 [2]. This notation provides a standardized text representation that encodes the molecular structure, connectivity, and hydrogen positions in a format suitable for database searching and computational applications [2] [11]. The corresponding InChI Key is JSLDHSYSRUFYMI-UHFFFAOYSA-N, which serves as a fixed-length hash code derived from the full InChI string [2].

The Simplified Molecular Input Line Entry System notation for the compound is CCOP(=O)(CCCCCCCCCCP(=O)(OCC)OCC)OCC [2]. This linear notation clearly shows the connectivity of all atoms in the molecule, starting with an ethyl group connected to a phosphonate moiety, followed by the ten-carbon chain, and terminating with the second phosphonate group bearing two ethyl ester substituents [2] [12]. The SMILES notation is particularly useful for computational chemistry applications and structure-based database searches [12].

Structural Features and Molecular Architecture

Phosphonate Functional Groups

The compound contains two phosphonate functional groups, each characterized by a phosphorus atom in the tetracoordinated state [13] [5] [14]. These phosphonate groups exhibit the general structure R-PO(OR')₂, where the phosphorus center is bonded to one carbon atom through a direct C-P bond, one oxygen atom through a double bond, and two ethoxy groups through single bonds [13] [5]. The phosphonate functional groups are organophosphorus moieties that differ from phosphates in having a direct carbon-phosphorus bond rather than a phosphorus-oxygen-carbon linkage [13] [5].

Each phosphonate group displays tetrahedral geometry around the phosphorus center, with bond angles approximating 109.5 degrees [5] [14]. The phosphorus-oxygen double bond exhibits partial double-bond character due to the involvement of d-orbitals on phosphorus, contributing to the stability and reactivity of these functional groups [5] [14]. The phosphonate groups serve as terminal functionalities that can participate in various chemical reactions and coordination interactions [15] [16].

The presence of two phosphonate groups makes this compound a bidentate ligand capable of forming chelate complexes with metal ions [13] [17]. This bidentate nature, combined with the flexible decane spacer, allows the compound to adopt various conformations suitable for different coordination geometries [18] [15] [17].

Decane Backbone Configuration

The decane backbone consists of a linear chain of ten carbon atoms connected by single bonds in an extended configuration [19] [20]. This alkane chain adopts various conformations in solution due to rotation around the C-C single bonds, with the extended all-trans conformation being energetically favored in the gas phase [19] [21] [22]. The decane backbone provides a flexible linker between the two phosphonate functional groups, allowing the molecule to adopt different spatial arrangements [19] [22].

The linear alkane chain exhibits typical sp³ hybridization at each carbon center, with tetrahedral bond angles of approximately 109.5 degrees [19]. The carbon-carbon bond lengths are approximately 1.54 Angstroms, consistent with typical alkane C-C single bonds [19] [20]. The flexibility of the decane chain allows for considerable conformational freedom, enabling the molecule to adapt to different binding environments and spatial constraints [21] [22].

In the crystalline state, normal decane typically adopts a fully extended conformation due to optimal packing considerations and minimization of steric interactions [20]. However, in solution or in different chemical environments, the decane backbone can adopt various gauche conformations through rotation around the C-C bonds [21] [22]. This conformational flexibility is particularly important for the compound's function as a molecular linker in biological applications [21].

Ethyl Ester Moieties

The compound contains four ethyl ester groups, with two ester moieties attached to each phosphonate center [2] [23]. These ester functional groups exhibit the characteristic structure R-CO-OR', where the carbonyl carbon is replaced by phosphorus in the phosphonate ester case [23] [24]. Each ethyl group consists of a two-carbon chain terminated by a methyl group, providing hydrophobic character to the molecule [23] [24].

The ethyl ester moieties contribute significantly to the compound's lipophilicity and membrane permeability characteristics [25]. The ester linkages are susceptible to hydrolysis under appropriate conditions, potentially leading to the formation of the corresponding phosphonic acid [23] [25]. This hydrolytic liability can be advantageous in certain applications where controlled release or activation of the compound is desired [23] [25].

The ethoxy groups adopt various rotational conformations around the P-O and O-C bonds, contributing to the overall conformational flexibility of the molecule [23] [24]. The electron-donating nature of the ethyl groups influences the electronic properties of the phosphonate centers, affecting their reactivity and coordination behavior [23] [24] [25].

| Structural Component | Count | Position/Description |

|---|---|---|

| Phosphonate Groups | 2 | Terminal positions (C1 and C10) |

| Decane Chain Length | 10 carbons | Linear alkyl backbone |

| Ethyl Ester Groups | 4 | Two per phosphonate group |

| Carbon Atoms | 18 | Decane backbone + ethyl groups |

| Hydrogen Atoms | 40 | Alkyl and ester hydrogens |

| Oxygen Atoms | 6 | P=O and P-O-C oxygens |

| Phosphorus Atoms | 2 | Tetracoordinated centers |

Stereochemical Considerations and Conformational Analysis

The tetraethyl decane-1,10-diylbis(phosphonate) molecule presents interesting stereochemical features primarily related to the conformational flexibility of its decane backbone and the potential for stereogenic centers at the phosphorus atoms [14] [15] [22]. While the compound does not possess classical carbon-based stereocenters, the phosphorus atoms can potentially exhibit stereogenic properties under certain conditions [14] [15].

Each phosphorus center in the compound adopts a tetrahedral geometry with four different substituents: the decane carbon chain, the double-bonded oxygen, and two ethoxy groups [14] [15]. Under normal conditions, these phosphorus centers are not stereogenic due to the rapid exchange and flexibility of the system [14] [15]. However, in rigid environments or when coordinated to metal centers, stereogenic phosphorus centers could potentially be observed [14] [15].

The decane backbone exhibits significant conformational flexibility, allowing the molecule to adopt numerous rotational isomers or conformers [21] [22]. The most stable conformation in the gas phase is the extended all-trans configuration, which minimizes steric interactions between the terminal phosphonate groups [21] [22] [20]. However, in solution or in biological environments, various gauche conformations become accessible through rotation around the C-C single bonds [21] [22].

Conformational analysis studies of similar long-chain alkanes indicate that the energy barriers for rotation around C-C bonds are relatively low, typically in the range of 2-4 kcal/mol [21] [22]. This low energy barrier allows for rapid interconversion between different conformational states at room temperature, contributing to the dynamic nature of the molecule [21] [22]. The conformational flexibility is particularly important for the compound's biological activity, as it allows adaptation to different binding sites and molecular recognition events [21] [22].

Purity

XLogP3

Exact Mass

Appearance

Storage

Wikipedia

Dates

2: Van Haute D, Longmate JM, Berlin JM. Controlled Assembly of Biocompatible Metallic Nanoaggregates Using a Small Molecule Crosslinker. Adv Mater. 2015 Sep 16;27(35):5158-64. doi: 10.1002/adma.201501602. Epub 2015 Jul 24. PubMed PMID: 26208123; PubMed Central PMCID: PMC4567412.

3: Rao Z, Sasaki M, Taguchi T. Development of amphiphilic, enzymatically-degradable PEG-peptide conjugate as cell crosslinker for spheroid formation. Colloids Surf B Biointerfaces. 2013 Jan 1;101:223-7. doi: 10.1016/j.colsurfb.2012.06.033. Epub 2012 Jul 4. PubMed PMID: 23010023.